Cas no 828272-37-3 (5-Chloro-3-methoxy-2-propoxybenzaldehyde)

5-Chloro-3-methoxy-2-propoxybenzaldehyde is a synthetic aromatic aldehyde with a molecular formula of C11H13ClO3. This compound features a chloro substituent at the 5-position, a methoxy group at the 3-position, and a propoxy group at the 2-position of the benzaldehyde core, imparting distinct electronic and steric properties. Its structured substitution pattern enhances reactivity in organic synthesis, particularly in the formation of intermediates for pharmaceuticals, agrochemicals, and specialty chemicals. The compound's well-defined functional groups allow for selective modifications, making it a valuable building block in heterocyclic and fine chemical synthesis. High purity and consistent quality ensure reliable performance in research and industrial applications.
5-Chloro-3-methoxy-2-propoxybenzaldehyde structure
828272-37-3 structure
Product Name:5-Chloro-3-methoxy-2-propoxybenzaldehyde
CAS No:828272-37-3
MF:C11H13ClO3
MW:228.672122716904
MDL:MFCD04129571
CID:1086554
PubChem ID:19575476
Update Time:2025-11-02

5-Chloro-3-methoxy-2-propoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-3-methoxy-2-propoxybenzaldehyde
    • 5-chloro-3-methoxy-2-propoxybenzaldehyde(SALTDATA: FREE)
    • AKOS B028916
    • AKOS000312937
    • DTXSID70598863
    • MFCD04129571
    • CS-0360765
    • 828272-37-3
    • BS-36113
    • STK399860
    • MDL: MFCD04129571
    • Inchi: 1S/C11H13ClO3/c1-3-4-15-11-8(7-13)5-9(12)6-10(11)14-2/h5-7H,3-4H2,1-2H3
    • InChI Key: ZBGLATICPAWALQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=C(C=O)C=1)OCCC)OC

Computed Properties

  • Exact Mass: 228.05500
  • Monoisotopic Mass: 228.0553220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.178
  • Boiling Point: 326.275°C at 760 mmHg
  • Flash Point: 133.277°C
  • Refractive Index: 1.536
  • PSA: 35.53000
  • LogP: 2.94990

5-Chloro-3-methoxy-2-propoxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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5-Chloro-3-methoxy-2-propoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:828272-37-3)5-Chloro-3-methoxy-2-propoxybenzaldehyde
Order Number:A1179454
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:42
Price ($):169.0
Email:sales@amadischem.com

Additional information on 5-Chloro-3-methoxy-2-propoxybenzaldehyde

5-Chloro-3-methoxy-2-propoxybenzaldehyde (CAS No. 828272-37-3): A Versatile Chemical Intermediate for Modern Applications

In the evolving landscape of specialty chemicals, 5-Chloro-3-methoxy-2-propoxybenzaldehyde (CAS No. 828272-37-3) has emerged as a compound of significant interest across multiple industries. This benzaldehyde derivative combines unique structural features—a chloro group at the 5-position, a methoxy group at the 3-position, and a propoxy side chain—making it a valuable intermediate for pharmaceutical synthesis, flavor & fragrance development, and advanced material science.

The growing demand for functionalized aromatic aldehydes like 5-Chloro-3-methoxy-2-propoxybenzaldehyde reflects broader trends in green chemistry and precision synthesis. Researchers frequently search for "benzaldehyde derivatives with alkoxy substitutions" or "chloro-methoxy benzaldehyde applications," highlighting its relevance in cutting-edge R&D. The compound's balanced lipophilicity (logP ~2.8) and moderate polarity make it particularly useful in designing drug candidates with improved bioavailability.

From a synthetic chemistry perspective, 828272-37-3 serves as a key building block for heterocyclic compounds. Its aldehyde functionality readily participates in condensation reactions, while the electron-donating methoxy group and electron-withdrawing chloro group create interesting electronic effects for catalysis research. Recent patent literature reveals its utility in developing non-linear optical materials and liquid crystal displays (LCDs), addressing the surge in demand for advanced display technologies.

The flavor industry has shown increasing interest in 5-Chloro-3-methoxy-2-propoxybenzaldehyde as a potential precursor for novel aroma chemicals. Its structural similarity to vanillin derivatives suggests possible applications in creating sustainable flavor enhancers—a hot topic as consumers seek "clean label ingredients." When modified through reductive amination or oxidation, it can yield compounds with woody or spicy olfactory profiles.

In material science, researchers are exploring 828272-37-3 for polymer modification. The propoxy side chain enhances compatibility with hydrophobic matrices, while the aldehyde group provides a handle for crosslinking reactions. This dual functionality makes it valuable for developing specialty coatings with tailored adhesion properties and environmental resistance—qualities highly sought after in automotive and aerospace applications.

Quality specifications for 5-Chloro-3-methoxy-2-propoxybenzaldehyde typically require ≥98% purity (HPLC), with strict control over residual solvents and heavy metal content. Analytical methods like GC-MS and NMR spectroscopy confirm its structural integrity, while HPLC purity analysis ensures batch-to-batch consistency—critical for GMP-compliant production in pharmaceutical applications.

The compound's stability profile recommends storage in amber glass containers under inert atmosphere, protecting the aldehyde group from oxidation. Its melting point (72-75°C) and solubility characteristics (soluble in ethanol, acetone, and chlorinated solvents) inform handling protocols for industrial users searching for "safe handling of benzaldehyde derivatives."

Market analysts note growing procurement of 5-Chloro-3-methoxy-2-propoxybenzaldehyde by contract research organizations (CROs) and specialty chemical distributors. The compound's supply chain benefits from established multi-step synthesis routes starting from guaiacol derivatives, with current production centered in Europe and North America to meet REACH and TSCA compliance standards.

Future applications may leverage its photochemical properties for organic electronics or as a ligand precursor in catalytic systems. As synthetic methodologies advance toward flow chemistry and continuous processing, 828272-37-3 stands poised to play a role in next-generation high-throughput screening platforms and automated synthesis workflows.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:828272-37-3)5-Chloro-3-methoxy-2-propoxybenzaldehyde
A1179454
Purity:99%
Quantity:5g
Price ($):169.0
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